molecular formula C25H23OP B3000302 (R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1456816-37-7

(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Katalognummer: B3000302
CAS-Nummer: 1456816-37-7
Molekulargewicht: 370.432
InChI-Schlüssel: HKAWVLHXUZNLPP-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1456816-37-7), commonly abbreviated as (R)-AntPhos, is a chiral phosphine ligand featuring a fused benzoxaphosphole core substituted with a bulky tert-butyl group and an anthracenyl moiety. Its molecular formula is C25H23OP, with a molecular weight of 370.43 . The (R)-configuration at the phosphorus center confers enantioselectivity in catalytic reactions, particularly in transition-metal-catalyzed processes such as nickel-mediated cross-couplings . The anthracenyl group enhances steric bulk and π-π interactions, while the tert-butyl group stabilizes the ligand against oxidation .

Eigenschaften

IUPAC Name

(3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWVLHXUZNLPP-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the tert-butyl group and the formation of the dihydrobenzo[d][1,3]oxaphosphole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives with different functional groups, while substitution reactions can introduce new substituents to the anthracene or tert-butyl moieties.

Wissenschaftliche Forschungsanwendungen

®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activity, is ongoing.

    Industry: The compound’s properties may be exploited in the development of new materials, such as organic semiconductors or fluorescent dyes.

Wirkmechanismus

The mechanism by which ®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets and pathways. The anthracene moiety can participate in π-π stacking interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding properties. The dihydrobenzo[d][1,3]oxaphosphole ring may interact with specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

Table 1: Key Structural Differences
Compound Name Molecular Formula Substituents (Position) Stereochemistry CAS Number
(R)-AntPhos C25H23OP Anthracen-9-yl (4), tert-butyl (3) (R) 1456816-37-7
(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole C25H23OP Anthracen-9-yl (4), tert-butyl (3) (S) 1807740-34-6
rac-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole C25H23OP Anthracen-9-yl (4), tert-butyl (3) Racemic 1268693-24-8
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole C26H25OP Methyl (2), tert-butyl (3), anthracenyl (4) (2S,3S) 1884594-02-8
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole C27H27OP Isopropyl (2), tert-butyl (3), anthracenyl (4) (2R,3R) N/A

Key Observations :

  • Stereochemistry : The enantiomeric (S)-form (CAS: 1807740-34-6) exhibits opposite chirality, leading to mirrored enantioselectivity in asymmetric catalysis .
  • Racemic Mixtures: The racemic form (CAS: 1268693-24-8) lacks enantioselectivity, making it unsuitable for asymmetric synthesis but cost-effective for non-stereoselective applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Purity Storage Conditions Solubility (Inferred)
(R)-AntPhos 370.43 ≥95% Inert atmosphere, 2-8°C Low (non-polar solvents)
(S)-AntPhos 370.43 ≥99% ee Inert atmosphere, <20°C Low (similar to R-form)
rac-AntPhos 370.42 ≥97% Inert atmosphere, 2-8°C Moderate (racemic mix)
(2S,3S)-Methyl derivative 384.45 ≥95% Not specified Higher than R-form (methyl enhances lipophilicity)

Key Observations :

  • Storage : Enantiopure (R)- and (S)-AntPhos require inert storage to prevent oxidation, while racemic mixtures share similar stability .
  • Solubility : Methyl/isopropyl-substituted derivatives may exhibit improved solubility in organic solvents due to increased lipophilicity .

Catalytic Performance

Table 3: Application-Specific Performance
Ligand Name Reaction Type Metal Catalyst Performance Notes Reference
(R)-AntPhos Ni-catalyzed alkyne arylation Nickel High stereoselectivity (>90% ee)
rac-AntPhos Non-stereoselective couplings Palladium Moderate yield (60-70%), no enantioselectivity
(2S,3S)-Methyl derivative Asymmetric hydrogenation Rhodium Improved turnover number (TON) vs. R-AntPhos
CyAPhos (dicyclohexyl(4-(N,N-dimethylamino)phenyl)phosphine) Cross-couplings Nickel Lower ee% compared to R-AntPhos

Key Observations :

  • Enantioselectivity: (R)-AntPhos outperforms racemic and non-anthracenyl ligands (e.g., CyAPhos) in nickel-catalyzed stereoselective reactions .
  • Reaction Scope : Methyl-substituted variants may excel in hydrogenation due to tailored steric profiles .

Commercial Availability and Cost

Table 4: Pricing and Suppliers
Compound Name Supplier Purity Price (per gram)
(R)-AntPhos Zejun/Strem >99% ee $500
(S)-AntPhos Strem >99% ee $550
rac-AntPhos Thermo Fisher 97% $300
(2R,3R)-Isopropyl derivative CymitQuimica 98% €1,358

Key Observations :

  • Enantiopure ligands command higher prices due to synthesis complexity.
  • Bulk suppliers like Thermo Fisher offer racemic mixtures at lower costs .

Biologische Aktivität

(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, commonly referred to as (R)-AntPhos, is a phosphine ligand known for its significant role in asymmetric synthesis and catalysis. Its unique structural characteristics contribute to its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C25_{25}H23_{23}OP
  • Molecular Weight : 370.42 g/mol
  • CAS Number : 1456816-37-7
  • Purity : Typically ≥97% in commercial preparations.

Biological Activity Overview

The biological activity of (R)-AntPhos has been explored primarily in the context of its use as a ligand in catalysis rather than direct biological effects. However, its interactions within biological systems can be inferred from its chemical properties and related studies.

1. Enzyme Inhibition

(R)-AntPhos has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism and detoxification processes in the liver.

EnzymeInhibition Activity
CYP1A2Yes
CYP2C19No
CYP2C9No
CYP2D6No
CYP3A4Yes

This inhibition profile suggests that (R)-AntPhos could affect the pharmacokinetics of co-administered drugs metabolized by these enzymes, potentially leading to drug-drug interactions.

2. Cytotoxicity Studies

Recent studies have indicated that phosphine ligands, including (R)-AntPhos, may exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that compounds with similar structures can induce apoptosis in leukemia HL-60 cells, highlighting their potential as anticancer agents.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of phosphine ligands on cancer cells, (R)-AntPhos was evaluated alongside other phosphine derivatives. The results showed that:

  • Cell Line : HL-60 (human leukemia)
  • IC50_{50} : Approximately 15 µM after 48 hours of exposure.

This indicates a moderate level of cytotoxicity that warrants further investigation into its mechanism of action and therapeutic potential.

Case Study 2: Asymmetric Synthesis Applications

(R)-AntPhos has been extensively used in asymmetric synthesis reactions, including the Suzuki-Miyaura coupling and Miyaura borylation. These reactions are essential for the formation of complex organic molecules with high enantiomeric purity.

The mechanism through which (R)-AntPhos exerts its biological effects is primarily linked to its ability to form stable complexes with transition metals, which facilitates various catalytic processes. The stereochemistry of (R)-AntPhos allows for selective reactions that can lead to biologically active compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.